molecular formula C8H9BrN2O3 B2708430 EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate CAS No. 1404431-96-4

EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate

Cat. No.: B2708430
CAS No.: 1404431-96-4
M. Wt: 261.075
InChI Key: ZJSYJWWREUOLMC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromopyrimidin-2-yloxy)acetate is a chemical compound with the molecular formula C8H9BrN2O3 . It has a molecular weight of 261.08 . The compound is typically available in a low-melting solid, semi-solid, liquid, or cloudy liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-(5-bromopyrimidin-2-yloxy)acetate is 1S/C8H9BrN2O3/c1-2-13-7(12)5-14-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.

It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a derivative of Ethyl 2-(5-bromopyrimidin-2-yloxy)acetate, has been synthesized. Its molecular structure was optimized and analyzed using DFT calculations and X-ray crystallography, highlighting the compound's structural attributes (Da-Yun Luo et al., 2019).
  • Another study focused on the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate, demonstrating an efficient methodology for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This research offers insights into the high-yield, large-scale synthesis of related compounds (R. Morgentin et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

ethyl 2-(5-bromopyrimidin-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-2-13-7(12)5-14-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSYJWWREUOLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-hydroxyacetate (0.081 g, 0.775 mmol) in toluene (1.0 mL) was added NaH (60% in mineral oil, 0.037 g, 0.931 mmol) at room temperature. The mixture was stirred for 30 min and a solution of 5-bromo-2-chloropyrimidine (0.100 g, 0.517 mmol) in toluene (0.5 mL) was added. The reaction mixture was stirred at 60° C. for 16 h. The mixture was diluted with EtOAc and slowly quenched with water. The organic layer was separated, washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to provide the crude material. The crude material was purified by flash chromatography (0-50% ethyl acetate:hexanes) to afford the title compound (82 mg, 61% yield) as a clear colorless oil. LCMS, [M+H]+=260.9.
Quantity
0.081 g
Type
reactant
Reaction Step One
Name
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

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